molecular formula C20H24N2O5 B125413 Medroxalol CAS No. 56290-94-9

Medroxalol

Cat. No.: B125413
CAS No.: 56290-94-9
M. Wt: 372.4 g/mol
InChI Key: MPQWSYJGFLADEW-UHFFFAOYSA-N
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Description

Medroxalol is a vasodilator beta blocker that is classified as a mixed receptor blocker, as it blocks both alpha and beta receptors. It is primarily used as an antihypertensive agent due to its ability to lower blood pressure by relaxing blood vessels .

Biochemical Analysis

Biochemical Properties

Medroxalol plays a significant role in biochemical reactions due to its ability to block both alpha and beta adrenergic receptors . This interaction with the receptors influences the biochemical reactions within the body.

Cellular Effects

This compound has a profound effect on various types of cells and cellular processes. It influences cell function by blocking alpha and beta adrenergic receptors . This blocking action can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with alpha and beta adrenergic receptors . By blocking these receptors, this compound can inhibit or activate enzymes and cause changes in gene expression.

Dosage Effects in Animal Models

This compound has been shown to produce a dose-related fall in blood pressure in spontaneously hypertensive rats

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Medroxalol involves several steps:

Industrial Production Methods

Industrial production methods for this compound typically follow the same synthetic route but are optimized for large-scale production. This involves using industrial-grade reagents and catalysts, as well as optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Medroxalol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various intermediates and the final this compound compound itself.

Scientific Research Applications

Medroxalol has several scientific research applications:

Comparison with Similar Compounds

Medroxalol is similar to other dual-acting alpha and beta blockers such as:

  • Labetalol
  • Carvedilol
  • Bucindolol
  • Amosulalol
  • Adimolol
  • Primidolol

Uniqueness

This compound is unique in its specific balance of alpha and beta receptor blockade, which provides a distinct pharmacological profile compared to other similar compounds. For instance, this compound has a higher ratio of beta-1 to alpha-1 adrenergic receptor antagonism compared to Labetalol .

Properties

IUPAC Name

5-[2-[4-(1,3-benzodioxol-5-yl)butan-2-ylamino]-1-hydroxyethyl]-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5/c1-12(2-3-13-4-7-18-19(8-13)27-11-26-18)22-10-17(24)14-5-6-16(23)15(9-14)20(21)25/h4-9,12,17,22-24H,2-3,10-11H2,1H3,(H2,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQWSYJGFLADEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC2=C(C=C1)OCO2)NCC(C3=CC(=C(C=C3)O)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

70161-10-3 (mono-hydrochloride)
Record name Medroxalol [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056290949
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30866550
Record name Medroxalol
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Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56290-94-9, 70161-10-3
Record name Medroxalol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56290-94-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Medroxalol [USAN:INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Medroxalol hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=313453
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Record name Medroxalol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[2-[[3-(1,3-benzodioxol-5-yl)-1-methylpropyl]amino]-1-hydroxyethyl]salicylamide
Source European Chemicals Agency (ECHA)
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Record name MEDROXALOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Medroxalol?

A1: this compound exerts its antihypertensive effects primarily through a combination of α- and β-adrenergic receptor blockade. [, , , , , , ] This dual action helps lower blood pressure by reducing peripheral vascular resistance and suppressing reflex tachycardia. [, ]

Q2: Does this compound exhibit any vasodilatory effects beyond its α-blocking properties?

A2: Research suggests that this compound also possesses β2-adrenergic receptor agonist activity, contributing to its vasodilatory effects. [, , , , , ] This additional mechanism distinguishes it from pure α-blockers.

Q3: How does this compound's β2-agonist activity contribute to its therapeutic effect?

A3: Stimulation of β2-adrenergic receptors in vascular smooth muscle by this compound leads to vasodilation, further contributing to its antihypertensive effects. [, , ]

Q4: Are there any differences in the effects of this compound enantiomers?

A4: Yes, studies indicate that this compound enantiomers display different potencies in blocking α1- and β2-adrenergic receptors, influencing their overall antihypertensive effects. []

Q5: How does modifying the carboxamide function in this compound affect its β-blocking activity?

A5: Research on this compound analogues reveals that increasing the steric bulk of the alkyl group on the carboxamide function leads to decreased β-blocking activity. []

Q6: What is the role of the phenolic hydroxy group in this compound's activity?

A6: Studies suggest that the phenolic hydroxy group in this compound enhances its α-adrenergic antagonism while the deactivation of this group by the carboxamide function contributes to its β-adrenergic antagonistic properties. []

Q7: What is the bioavailability of this compound after oral administration?

A7: Studies show that the absolute bioavailability of this compound after oral administration varies depending on the formulation. The solution shows a bioavailability of 54%, while the tablet formulation has a bioavailability of 38%. []

Q8: How is this compound eliminated from the body?

A8: Following oral administration, this compound is primarily eliminated through a combination of metabolism and urinary excretion, with a small percentage of the parent drug recovered in the urine. []

Q9: What is the elimination half-life of this compound?

A9: this compound exhibits a relatively long elimination half-life, ranging from 7.3 hours after intravenous administration to 11.1-15.6 hours after oral administration. [, , ] This characteristic contributes to its prolonged antihypertensive effect.

Q10: What animal models have been used to study the antihypertensive effects of this compound?

A10: Spontaneously hypertensive rats (SHR) and anesthetized dogs are common animal models utilized in research to investigate the antihypertensive properties of this compound. [, , , ]

Q11: What are the effects of this compound on large artery diameter and elasticity in hypertensive patients?

A12: Research indicates that chronic this compound treatment leads to an active increase in large artery diameter and compliance in hypertensive patients. [, ] These effects contribute to its antihypertensive action and improved vascular health.

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